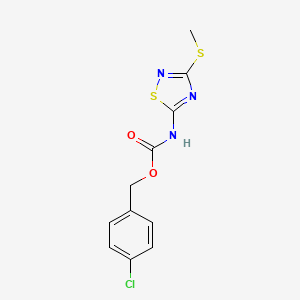![molecular formula C18H20ClNO4S B4419799 4-[(2-chlorobenzyl)sulfonyl]-2-(phenoxymethyl)morpholine](/img/structure/B4419799.png)
4-[(2-chlorobenzyl)sulfonyl]-2-(phenoxymethyl)morpholine
描述
4-[(2-Chlorobenzyl)sulfonyl]-2-(phenoxymethyl)morpholine is an organic compound with a complex structure that includes a morpholine ring, a chlorobenzyl group, and a phenoxymethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-chlorobenzyl)sulfonyl]-2-(phenoxymethyl)morpholine typically involves multiple steps. One common method starts with the reaction of 2-chlorobenzyl chloride with sodium sulfite to form 2-chlorobenzyl sulfonate. This intermediate is then reacted with morpholine to yield 4-[(2-chlorobenzyl)sulfonyl]morpholine. The final step involves the reaction of this intermediate with phenoxymethyl chloride under basic conditions to produce the target compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: 4-[(2-Chlorobenzyl)sulfonyl]-2-(phenoxymethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The chlorobenzyl group can be reduced to a benzyl group.
Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学研究应用
4-[(2-Chlorobenzyl)sulfonyl]-2-(phenoxymethyl)morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[(2-chlorobenzyl)sulfonyl]-2-(phenoxymethyl)morpholine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, while the morpholine ring can participate in hydrogen bonding and other interactions.
相似化合物的比较
- 4-[(2-Chlorobenzyl)sulfonyl]morpholine
- 2-(Phenoxymethyl)morpholine
- 4-[(2-Bromobenzyl)sulfonyl]-2-(phenoxymethyl)morpholine
Uniqueness: 4-[(2-Chlorobenzyl)sulfonyl]-2-(phenoxymethyl)morpholine is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the chlorobenzyl and phenoxymethyl groups in the same molecule allows for a diverse range of chemical modifications and applications.
属性
IUPAC Name |
4-[(2-chlorophenyl)methylsulfonyl]-2-(phenoxymethyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4S/c19-18-9-5-4-6-15(18)14-25(21,22)20-10-11-23-17(12-20)13-24-16-7-2-1-3-8-16/h1-9,17H,10-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMLZHSCPHUAGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)CC2=CC=CC=C2Cl)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-dimethyl-5-[4-(methylthio)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4419722.png)
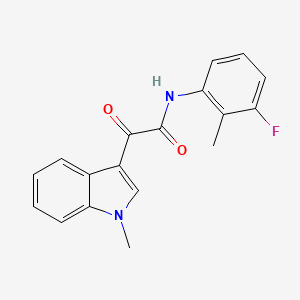
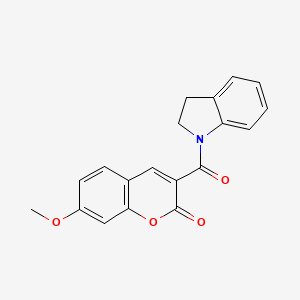
![1-Cyclohexyl-3-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4419749.png)
![N-[3-methoxy-4-(2-phenylethoxy)benzyl]cyclopropanamine hydrochloride](/img/structure/B4419750.png)
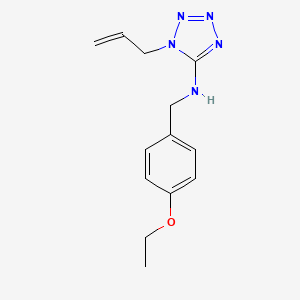
![2-METHOXY-N-[1-(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE](/img/structure/B4419764.png)
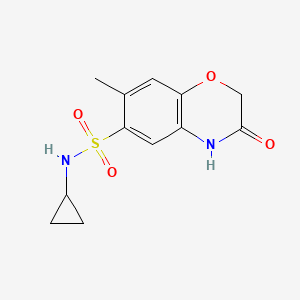
![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine](/img/structure/B4419782.png)
![ethyl 1-[(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B4419786.png)
![3-{2-[4-(DIMETHYLAMINO)PHENYL]ETHYL}-1-PHENYLUREA](/img/structure/B4419790.png)
![1-[(3,4-DICHLOROPHENYL)SULFONYL]-2-PYRROLIDINECARBOXAMIDE](/img/structure/B4419798.png)
![3-amino-6-ethyl-N-isopropyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B4419803.png)
